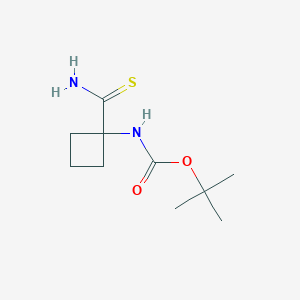
1-(4-fluorobenzyl)-1H-pyrazole
Overview
Description
1-(4-fluorobenzyl)-1H-pyrazole (FB-Py) is a fluorinated pyrazole compound with a variety of applications in organic synthesis and in scientific research. It is a versatile compound that can be used in a variety of organic reactions and as a building block for more complex organic molecules. In addition, FB-Py has been used in a number of scientific research applications, including biochemical studies, drug development, and drug delivery.
Scientific Research Applications
Applications in Medicinal Chemistry
1-(4-fluorobenzyl)-1H-pyrazole and its derivatives have been extensively studied in the field of medicinal chemistry for their potential therapeutic applications. For example, modifications of pyrazole factor Xa inhibitors incorporating aminobenzisoxazole as the P(1) ligand have led to compounds with improved selectivity for factor Xa. Such compounds have been explored for their potential use in antithrombotic therapy, as exemplified by razaxaban, a highly potent, selective, and orally bioavailable inhibitor of factor Xa (Quan et al., 2005).
Synthesis and Crystal Structure Studies
1-(4-fluorobenzyl)-1H-pyrazole derivatives have been a focus in the field of organic chemistry, particularly in synthesis and crystal structure analysis. Studies have demonstrated the synthesis of such compounds and their characterization using techniques like FTIR, NMR spectroscopy, MS, and X-ray diffraction. These analyses help in understanding the molecular structure, which is crucial for potential applications in various fields, including materials science (Yang et al., 2021).
Role in Xanthine Oxidase Inhibition
Research has been conducted on derivatives of 1-(4-fluorobenzyl)-1H-pyrazole for their xanthine oxidase inhibitory activity. This is significant in the context of diseases like gout, where xanthine oxidase inhibitors can play a therapeutic role (Qi et al., 2015).
Optical Properties in Fluorinated Poly(Pyrazole) Ligands
The study of fluorinated bis(pyrazoles) has provided insights into their absorption and fluorescence emission properties, which are slightly affected by the degree of fluorination. These properties are essential for potential applications in materials science, particularly in designing materials with specific optical properties (Pedrini et al., 2020).
Exploring Anticancer Properties
Some 1-(4-fluorobenzyl)-1H-pyrazole derivatives have been evaluated for their potential anticancer properties. For instance, certain compounds have shown potent in vitro anti-proliferative activity against various cancer cell lines, highlighting their potential as anticancer compounds (Liu et al., 2019).
Electrochemical Properties in Ionic Liquids
The electrochemical properties of fluorinated pyrazoles have been investigated in ionic liquids. This research is crucial for understanding the behavior of these compounds in different chemical environments, which can be useful in electrochemistry and material science (Costea et al., 2014).
Novel Potential Antipsychotic Agents
1-(4-fluorobenzyl)-1H-pyrazole derivatives have been explored for their potential as antipsychotic agents. Research in this area is focused on the synthesis and pharmacological evaluation of these compounds, contributing to the search for new therapeutic options in psychiatry (Wise et al., 1987).
properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2/c11-10-4-2-9(3-5-10)8-13-7-1-6-12-13/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJIQZYJZSZBXCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

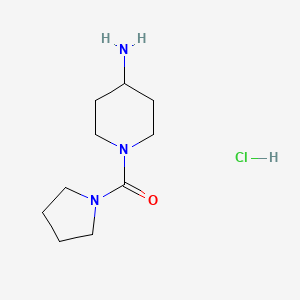
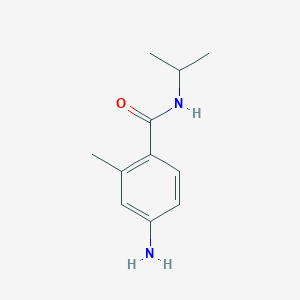
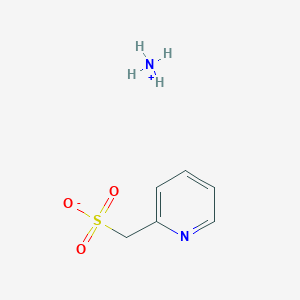

![Ethyl 2-[(4-chlorophenyl)amino]-4-methylpyrimidine-5-carboxylate](/img/structure/B1522488.png)
![3-{[1-(4-Bromophenyl)-1-oxopropan-2-yl]carbamoyl}propanoic acid](/img/structure/B1522490.png)
![2-[(1H-1,3-benzodiazol-2-yl)amino]propan-1-ol](/img/structure/B1522491.png)
![1-[(Dimethyl-1,3-oxazol-2-yl)methyl]piperazine](/img/structure/B1522492.png)

![Ethyl[2-methyl-1-(pyridin-3-yl)propyl]amine](/img/structure/B1522498.png)

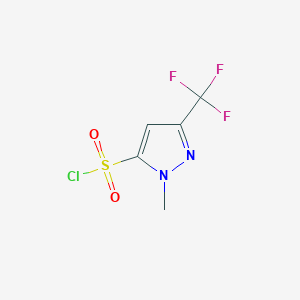
![5-(Chloromethyl)-3-[(3-fluorophenyl)methyl]-1,2,4-oxadiazole](/img/structure/B1522502.png)
